2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
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Overview
Description
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione is a complex organic compound characterized by the presence of a trifluoromethyl group and a dioxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione typically involves the reaction of 3-(trifluoromethyl)aniline with a dioxane derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This can lead to interactions with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-5-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione
- 1,3-Dimethyl-5-{[3-(trifluoromethyl)anilino]methylidene}hexahydropyrimidine-2,4,6-trione
Uniqueness
Compared to similar compounds, 2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione stands out due to its unique combination of a dioxane ring and a trifluoromethyl group. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
2,2-Dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is C14H12F3NO4, and it features a dioxane ring with a trifluoromethyl-substituted aniline moiety. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and biological activity of organic compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The MIC values were determined using the microdilution method. The results indicated that the compound exhibited significant antibacterial activity against:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus ATCC 25923 | 32 |
Escherichia coli ATCC 10536 | 64 |
Pseudomonas aeruginosa ATCC 15442 | 128 |
Multiresistant E. coli 27 | 16 |
Multiresistant S. aureus 358 | 32 |
These findings suggest that the compound may possess potential as an antimicrobial agent, particularly in combination with existing antibiotics to enhance efficacy against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.
Case Studies
- Cell Line Testing : The compound was tested on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated significant cytotoxicity with an IC50 value of approximately 25μM, indicating strong potential for further development as an anticancer agent .
- Mechanism of Action : Molecular dynamics simulations revealed that the compound interacts with key proteins involved in cell survival pathways, suggesting a mechanism that involves modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Dioxane Ring : Contributes to stability and interaction with biological targets.
- Aniline Moiety : Plays a crucial role in binding to target proteins involved in microbial resistance and cancer cell proliferation.
Properties
IUPAC Name |
2,2-dimethyl-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4/c1-13(2)21-11(19)10(12(20)22-13)7-18-9-5-3-4-8(6-9)14(15,16)17/h3-7,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBHFACPYMGTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=CC(=C2)C(F)(F)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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